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Compound of Interest

3-Bromo-5-(4-
Compound Name: o
fluorophenyl)pyridine

Cat. No.: B1519008

An In-depth Technical Guide to 3-Bromo-5-(4-fluorophenyl)pyridine

Introduction

3-Bromo-5-(4-fluorophenyl)pyridine is a halogenated biaryl heterocyclic compound of
significant interest in the fields of medicinal chemistry and materials science. Its structure,
which combines a pyridine core, a fluorophenyl moiety, and a reactive bromine atom, makes it
a versatile synthetic intermediate. The pyridine scaffold is a privileged structure found in
numerous pharmaceuticals, valued for its ability to engage in hydrogen bonding and its overall
metabolic stability[1]. The incorporation of a fluorine atom can profoundly influence a
molecule's pharmacokinetic and physicochemical properties, such as metabolic resistance,
membrane permeability, and binding affinity, by altering its electronic nature and lipophilicity[2].

This guide provides a comprehensive overview of 3-Bromo-5-(4-fluorophenyl)pyridine,
detailing its chemical properties, a robust synthesis methodology, and its applications as a key
building block in the development of novel chemical entities. It is intended to serve as a critical
resource for researchers, scientists, and drug development professionals engaged in synthetic
and medicinal chemistry.

Physicochemical and Spectroscopic Data

Accurate characterization of a compound is fundamental to its application in research. The key
properties of 3-Bromo-5-(4-fluorophenyl)pyridine are summarized below. While experimental

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1519008?utm_src=pdf-interest
https://www.benchchem.com/product/b1519008?utm_src=pdf-body
https://www.benchchem.com/product/b1519008?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10212683/
https://pdf.benchchem.com/1381/Application_Notes_Derivatization_of_4_Bromo_5_trifluoromethyl_pyridin_2_amine_for_Medicinal_Chemistry.pdf
https://www.benchchem.com/product/b1519008?utm_src=pdf-body
https://www.benchchem.com/product/b1519008?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1519008?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

physical properties such as melting and boiling points are not widely reported in publicly
accessible literature, computed values and data from related analogs provide useful estimates.

Core Properties

A summary of the fundamental physicochemical data for 3-Bromo-5-(4-fluorophenyl)pyridine
is presented in Table 1.

Property Value Source

Molecular Formula C11H7BrFN [3]

Molecular Weight 252.08 g/mol [3]

Exact Mass 250.9746 g/mol Calculated

CAS Number 675590-04-2 [4][5]
Expected to be an off-white to

Appearance ) Inferred from analogs
yellow solid

SMILES Fclcce(cel)c2ence(Br)c2
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Spectroscopic Profile (Predicted)

While specific experimental spectra are not provided in the searched literature, a predictive
analysis based on the structure allows for the anticipation of its spectroscopic signatures.

e 1H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic
region (6 7.0-9.0 ppm).

o The 4-fluorophenyl ring should exhibit two signals, each integrating to 2H, appearing as
multiplets or triplets due to H-H and H-F coupling.

o The pyridine ring will display three distinct proton signals. The proton at C2 (adjacent to
nitrogen) would be the most deshielded, followed by the protons at C6 and C4.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b1519008?utm_src=pdf-body
https://www.chemicalbook.com/msds/3-bromo-5-4-fluorophenyl-pyridine.pdf
https://www.chemicalbook.com/msds/3-bromo-5-4-fluorophenyl-pyridine.pdf
http://thoreauchem.com/prod/34986/
https://arctomsci.com/CS-0019284-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1519008?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 13C NMR: The carbon NMR spectrum will show 11 distinct aromatic carbon signals. The
carbon atom bonded to bromine (C3) will be significantly influenced by the halogen's
electronegativity and isotopic abundance. The carbons of the fluorophenyl ring will show
coupling with the fluorine atom (C-F coupling constants).

e 19F NMR: A single resonance is expected for the fluorine atom on the phenyl ring.

o Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the
molecular ion [M]* and [M+2]* with an approximate 1:1 ratio, which is indicative of the
presence of a single bromine atom.

Synthesis via Suzuki-Miyaura Cross-Coupling

The formation of the C-C bond between the pyridine and phenyl rings in 3-Bromo-5-(4-
fluorophenyl)pyridine is efficiently achieved via the palladium-catalyzed Suzuki-Miyaura
cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis due to its
high tolerance for various functional groups, mild reaction conditions, and the commercial
availability of a vast library of boronic acids[6][7].

The logical synthetic approach involves the coupling of a di-halogenated pyridine, such as 3,5-
dibromopyridine, with one equivalent of (4-fluorophenyl)boronic acid. This strategy allows for
the selective formation of the desired mono-arylated product, leaving a bromine atom available
for subsequent synthetic transformations.

Catalytic Cycle Mechanism

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a
palladium catalyst. The key steps are (1) Oxidative Addition, (2) Transmetalation, and (3)
Reductive Elimination.
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthetic Workflow

The overall workflow from starting materials to the purified final product involves several
standard laboratory procedures.
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Combine Reactants:
- 3,5-Dibromopyridine
- (4-Fluorophenyl)boronic acid
- Pd Catalyst (e.g., Pd(PPhs)a4)
- Base (e.g., K2CO3)
- Solvent (e.g., Dioxane/Hz20)

Aqueous Workup:
- Dilute with water
- Extract with organic solvent (e.g., EtOAc)

Purification:
- Dry organic layer (Na2S0a4)
- Concentrate in vacuo
- Column Chromatography

3-Bromo-5-(4-fluorophenyl)pyridine
(Characterize: NMR, MS)

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of the target compound.
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Applications in Medicinal Chemistry and Drug
Discovery

3-Bromo-5-(4-fluorophenyl)pyridine is not typically an active pharmaceutical ingredient (API)
itself but serves as a high-value building block for the synthesis of more complex molecules|[8].
The strategic placement of its functional groups makes it an ideal starting point for library
synthesis in drug discovery programs.

» Scaffold for Kinase Inhibitors: The biaryl structure is a common motif in kinase inhibitors,
which often bind to the ATP pocket of the enzyme. The pyridine and fluorophenyl rings can
be further functionalized to optimize binding interactions[2].

o Versatile Synthetic Handle: The remaining bromine atom at the 3-position is a versatile
handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig,
Sonogashira), allowing for the introduction of additional molecular complexity and diversity.

o Modulation of Physicochemical Properties: The fluorophenyl group contributes to favorable
drug-like properties. Fluorine's high electronegativity can modulate the pKa of nearby
functional groups and form key interactions with biological targets, while often enhancing
metabolic stability by blocking sites of oxidative metabolism[2].

Experimental Protocols

This section provides a representative, detailed protocol for the synthesis and characterization
of 3-Bromo-5-(4-fluorophenyl)pyridine based on standard Suzuki-Miyaura reaction
conditions reported for similar substrates[2][7].

Synthesis of 3-Bromo-5-(4-fluorophenyl)pyridine

Materials:
¢ 3,5-Dibromopyridine
e (4-Fluorophenyl)boronic acid

» Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)a4]
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o Potassium Carbonate (K2COs)

e 1,4-Dioxane, anhydrous

» Deionized Water

o Ethyl Acetate (EtOAC)

 Brine (saturated NaCl solution)

e Anhydrous Sodium Sulfate (Na2S0a4)
 Silica Gel (for chromatography)
Procedure:

e To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir
bar, add 3,5-dibromopyridine (1.0 eq), (4-fluorophenyl)boronic acid (1.05 eq), and potassium
carbonate (3.0 eq).

o Evacuate and backfill the flask with inert gas (Nitrogen or Argon) three times.
o Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask.

e Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and deionized water in a
4:1 ratio (v/v). The total solvent volume should be sufficient to create a stirrable slurry.

e Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction
progress by Thin Layer Chromatography (TLC) or LC-MS.

e Upon completion, cool the reaction mixture to room temperature.
» Dilute the mixture with deionized water and transfer it to a separatory funnel.
o Extract the aqueous layer three times with ethyl acetate.

o Combine the organic extracts and wash sequentially with deionized water and then brine.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1519008?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent
under reduced pressure using a rotary evaporator.

 Purify the resulting crude residue by flash column chromatography on silica gel, using a
hexane/ethyl acetate gradient to elute the product.

o Combine the pure fractions and remove the solvent in vacuo to yield 3-Bromo-5-(4-
fluorophenyl)pyridine as a solid.

Characterization

o The purified product should be characterized by *H NMR, 3C NMR, and Mass Spectrometry
to confirm its identity and purity.

e The melting point should be determined using a standard melting point apparatus.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 3-
Bromo-5-(4-fluorophenyl)pyridine and its precursors.

o Hazard Identification: While specific toxicity data for this compound is limited, related
bromopyridines are classified as harmful if swallowed, and can cause skin, eye, and
respiratory irritation[9]. The compound should be handled as a potentially hazardous
substance.

e Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat,
chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles[3].

» Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume
hood, to avoid inhalation of dust or vapors[3]. Avoid contact with skin and eyes.

» Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away
from incompatible materials such as strong oxidizing agents[10].

o First Aid Measures:
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o Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove
contaminated clothing][3].

o Eye Contact: Rinse cautiously with water for several minutes. Seek medical attention if
irritation persists[3].

o Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen][3].

o Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical
attention[3].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1519008#3-bromo-5-4-fluorophenyl-pyridine-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/product/b1519008#3-bromo-5-4-fluorophenyl-pyridine-molecular-weight
https://www.benchchem.com/product/b1519008#3-bromo-5-4-fluorophenyl-pyridine-molecular-weight
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1519008?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1519008?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

